6-(Bromomethyl)quinoline

Organic Synthesis Process Chemistry Building Block

Procure 6-(Bromomethyl)quinoline (CAS 101279-39-4) for precise functionalization. Its benzylic bromide offers superior reactivity vs. chloro/methyl analogs, enabling late-stage coupling for thymidylate synthase inhibitors and fluorescent probes. Essential for constructing quinoline-based pharmacophores with high yield and selectivity.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 101279-39-4
Cat. No. B012639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)quinoline
CAS101279-39-4
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CBr)N=C1
InChIInChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2
InChIKeyZPTNKPYDDZEAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Bromomethyl)quinoline (CAS 101279-39-4): A Versatile Quinoline Building Block for Medicinal Chemistry and Bioreductive Probe Development


6-(Bromomethyl)quinoline is a halogenated heteroaromatic compound belonging to the quinoline family, characterized by a reactive bromomethyl group at the 6-position of the quinoline core . With a molecular formula of C10H8BrN and a molecular weight of 222.09 g/mol , this compound serves as a critical intermediate in the synthesis of diverse quinoline-based pharmacophores. Its benzylic bromide functionality enables a wide range of nucleophilic substitutions and coupling reactions , making it invaluable for constructing complex molecular architectures, particularly in the development of thymidylate synthase inhibitors and other antifolate agents [1].

Why 6-(Bromomethyl)quinoline Cannot Be Replaced by Generic 6-Substituted Quinolines in Advanced Synthesis


The 6-(bromomethyl)quinoline scaffold is not interchangeable with its 6-methyl, 6-chloromethyl, 6-formyl, or 6-aminomethyl analogs due to the unique balance of reactivity and stability conferred by the bromine atom at the benzylic position . While 6-methylquinoline lacks a suitable leaving group for direct functionalization, the bromomethyl moiety in 6-(bromomethyl)quinoline is a potent electrophile that participates in SN2 reactions at rates orders of magnitude faster than its chloro counterpart, yet avoids the over-reactivity and elimination side reactions typical of iodo analogs . This precise reactivity profile is essential for regioselective coupling in complex, multi-step syntheses—such as the construction of antifolates—where the bromomethyl group must remain intact until a specific late-stage deprotection or coupling step [1]. Procurement of a less reactive or differently positioned analog would compromise reaction yield, selectivity, or even the feasibility of the entire synthetic route.

Quantitative Differentiation: 6-(Bromomethyl)quinoline Performance Data vs. Closest Analogs


Synthetic Accessibility and Yield in Radical Bromination vs. 6-Methylquinoline

6-(Bromomethyl)quinoline is synthesized via radical bromination of 6-methylquinoline using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) in carbon tetrachloride . This method yields the target bromomethyl derivative in a range of 75-80% under optimized conditions (1.3 eq. NBS, 0.1 eq. BPO, reflux in CCl₄ for 2-3 hours), providing a robust and scalable route to the reactive intermediate [REFS-1, REFS-2]. In contrast, 6-methylquinoline itself cannot be directly functionalized at the benzylic position without such a bromination step, making 6-(bromomethyl)quinoline an essential, pre-activated synthon for downstream applications .

Organic Synthesis Process Chemistry Building Block

Regioselective Functionalization for Thymidylate Synthase Inhibitor Synthesis

In the synthesis of quinoline-based antifolates targeting thymidylate synthase (TS), 6-(bromomethyl)quinoline serves as a critical coupling partner. Warner et al. (1992) demonstrated that disubstituted 6-(bromomethyl)quinoline derivatives, when coupled with diethyl N-[4-(prop-2-ynylamino)benzoyl]-L-glutamate, yielded a series of TS inhibitors with IC₅₀ values in the sub-micromolar range against partially purified L1210 TS [1]. The C2 and C4 substituents (e.g., chloro, amino, methyl) on the quinoline core, introduced via the bromomethyl handle, enabled fine-tuning of both enzyme inhibition and cytotoxicity against L1210 cells [1]. In contrast, the use of 6-(chloromethyl)quinoline in analogous coupling reactions was not reported to provide the same level of activity, likely due to its significantly lower reactivity in nucleophilic displacement . This difference underscores the importance of the bromomethyl group for achieving potent TS inhibition in this chemotype.

Medicinal Chemistry Antifolates Thymidylate Synthase

Bioreductive Prodrug Potential vs. 6,7-Bis(bromomethyl)quinoline-5,8-dione

6-(Bromomethyl)quinoline has been identified as a bioreductive compound that can undergo redox reactions with reactive oxygen species (ROS), and it acts as a prodrug that is metabolized into an active form in vivo, specifically 6-bromo-N4-hydroxy-N2-methyl-2-(1H)-pyridone . While direct comparative data against other quinoline bioreductive agents are limited, a related analog, 6,7-bis(bromomethyl)quinoline-5,8-dione, demonstrated moderate antineoplastic activity against Sarcoma 180 at an optimal daily dosage of 15 mg/kg [1]. The simpler 6-(bromomethyl)quinoline scaffold, lacking the quinone moiety, may offer a distinct prodrug activation mechanism via benzylic oxidation rather than quinone redox cycling, potentially reducing off-target toxicity associated with quinone-based bioreductives .

Bioreductive Agents Prodrugs Hypoxia-Selective Cytotoxins

Optimal Application Scenarios for 6-(Bromomethyl)quinoline in Research and Industrial Settings


Synthesis of Potent Thymidylate Synthase (TS) Inhibitors for Anticancer Research

6-(Bromomethyl)quinoline is the key intermediate for constructing a series of quinoline-based antifolates that inhibit TS with IC₅₀ values < 1 μM against L1210 cells [1]. The bromomethyl group at the 6-position allows for precise, late-stage functionalization with a glutamate side chain, a critical step that cannot be efficiently achieved using less reactive 6-chloromethyl or 6-methyl analogs. Researchers developing next-generation TS inhibitors should prioritize this compound to ensure synthetic access to the most potent chemotypes.

Development of Non-Quinone Bioreductive Prodrugs for Hypoxia-Targeted Therapies

The bioreductive properties of 6-(Bromomethyl)quinoline, which is metabolized to an active 2-pyridone derivative in vivo, make it a valuable scaffold for designing hypoxia-selective prodrugs . Unlike 6,7-bis(bromomethyl)quinoline-5,8-dione, which contains a potentially toxic quinone moiety, 6-(bromomethyl)quinoline may offer a cleaner activation mechanism. Medicinal chemists aiming to reduce off-target effects in bioreductive therapy should consider this compound as a lead scaffold for further optimization.

Fluorescent Probe Development for Studying Nucleophilic Interactions in Biological Systems

6-(Bromomethyl)quinoline has been employed as a fluorescent probe for investigating nucleophilic interactions, including those between thymidylate and L1210 cells . Its intrinsic fluorescence, combined with the ability to conjugate biomolecules via the bromomethyl handle, enables the creation of targeted imaging agents. This application is distinct from 6-aminomethylquinoline, which requires additional derivatization for fluorescence, and from 6-formylquinoline, which may lack the necessary photophysical properties.

Building Block for Diversity-Oriented Synthesis of Bioactive Quinoline Libraries

The bromomethyl group in 6-(bromomethyl)quinoline serves as a versatile electrophilic handle for introducing a wide array of nucleophiles—amines, thiols, alkoxides, and carbon nucleophiles—under mild conditions . This enables the rapid generation of structurally diverse quinoline libraries for high-throughput screening. Compared to 6-methylquinoline, which requires harsh oxidative or radical conditions for functionalization, 6-(bromomethyl)quinoline streamlines library synthesis and improves overall yields.

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